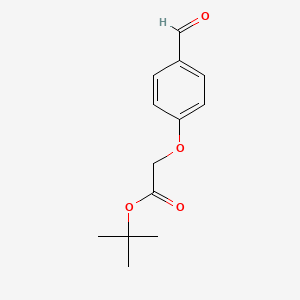

Tert-butyl 2-(4-formylphenoxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZONEPGXYVZUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348679 | |

| Record name | tert-butyl 2-(4-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276884-77-6 | |

| Record name | tert-butyl 2-(4-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-(4-formylphenoxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with 4-hydroxybenzaldehyde. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion generated from 4-hydroxybenzaldehyde attacks the carbon atom of tert-butyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(4-formylphenoxy)acetate serves as an important intermediate in organic synthesis. Its structure allows for various transformations, including:

- Formation of New Compounds : The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

- Reactivity with Nucleophiles : The formyl group can participate in nucleophilic addition reactions, leading to the formation of additional functional groups.

A case study demonstrated the use of this compound in synthesizing derivatives that exhibit enhanced biological activity compared to the parent structure. For instance, modifications at the formyl position have led to compounds with improved binding affinities for specific biological targets .

Medicinal Chemistry

The unique combination of functional groups in this compound makes it a candidate for medicinal chemistry applications:

- Ligand Development : It has been explored as a ligand for various biological targets, including proteins involved in autophagy. Research indicates that derivatives of this compound can effectively modulate autophagic processes, which are critical in cancer therapy .

- Targeted Drug Design : The compound's ability to interact with specific enzymes or receptors suggests potential use in designing targeted therapies for diseases such as cancer. For example, modifications have been made to enhance selectivity towards certain protein targets, potentially reducing side effects associated with broader-spectrum drugs .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Contains tert-butyl ester and formyl groups | Organic synthesis, medicinal chemistry |

| Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate | Includes bromo and fluoro substituents | Intermediate for complex synthesis |

| Tert-butyl 4-bromo-2-fluorobenzoate | Lacks formyl group but shares structural similarities | Solvent applications |

This table illustrates the structural diversity among related compounds and their respective applications, highlighting the unique position of this compound in both organic synthesis and medicinal chemistry.

Case Study 1: Synthesis of Anticancer Agents

In a study focused on developing anticancer agents, this compound was utilized as a precursor. The synthesized derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's potential as a starting material for drug development .

Case Study 2: Autophagy Modulation

Research involving this compound has shown its effectiveness in modulating autophagy-related pathways. By acting on specific protein targets within these pathways, derivatives of this compound have been proposed as therapeutic agents for enhancing autophagic degradation of damaged proteins in cancer cells .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-formylphenoxy)acetate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is typically the reactive site, undergoing transformation to carboxylic acids or other oxidized products. In reduction reactions, the formyl group is reduced to an alcohol. The ester group can also participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: tert-Butyl 2-(4-formylphenoxy)acetate

- Molecular Formula : C₁₃H₁₆O₄

- Molecular Weight : 236.26 g/mol

- CAS Number : 276884-77-6

- Key Features: Contains a phenoxy group with a formyl substituent at the para position and a tert-butyl ester moiety.

Applications :

Primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of biaryl amides, heterocyclic compounds, and pharmacologically active molecules. Its aldehyde group enables condensation reactions (e.g., Schiff base formation), while the tert-butyl ester provides steric protection for sensitive functional groups during synthesis .

Comparison with Structural Analogs

Ethyl 2-(4-formylphenoxy)acetate

- Molecular Formula : C₁₁H₁₂O₄

- Molecular Weight : 208.21 g/mol

- Key Differences :

- Ester Group : Ethyl ester (C₂H₅) vs. tert-butyl (C(CH₃)₃).

- Synthesis : Prepared via nucleophilic substitution of p-hydroxybenzaldehyde with ethyl chloroacetate in acetone under reflux .

- Reactivity : The ethyl group offers less steric hindrance, facilitating faster hydrolysis compared to the tert-butyl analog.

- Applications : Similar to the tert-butyl variant but less stable under acidic or basic conditions due to the smaller ester group .

tert-Butyl 2-(4-bromophenyl)acetate

- Molecular Formula : C₁₂H₁₅BrO₂

- Molecular Weight : 271.15 g/mol

- Key Differences :

- Substituent : Bromine atom replaces the formyl group.

- Reactivity : The bromo group participates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group enables nucleophilic additions.

- Applications : Used in synthesizing glucagon receptor antagonists. The bromine acts as a leaving group in substitution reactions, contrasting with the formyl group’s role in aldehyde-specific transformations .

tert-Butyl 2-(4-aminophenoxy)acetate

- Molecular Formula: C₁₂H₁₇NO₃

- Molecular Weight : 223.27 g/mol

- Key Differences: Substituent: Amino (-NH₂) group replaces formyl (-CHO). Reactivity: The amino group enables amide bond formation and diazotization, expanding utility in peptide and dye synthesis.

- Applications : Valuable in drug intermediates where amine functionality is critical (e.g., antibiotics, antiviral agents) .

tert-Butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

- Molecular Formula : C₁₃H₁₆O₅

- Molecular Weight : 252.26 g/mol

- Key Differences :

- Additional Hydroxyl Group : Introduces hydrogen-bonding capability and increased polarity.

- Reactivity : The hydroxyl group enhances solubility in polar solvents and enables further derivatization (e.g., etherification).

- Applications : Useful in chelating agents or metal-organic frameworks (MOFs) due to dual functional groups (aldehyde and hydroxyl) .

tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 358.40 g/mol

- Key Differences: Sulfonyl and Cyano Groups: Introduce strong electron-withdrawing effects and hydrogen-bond acceptor sites. Crystal Structure: Exhibits intramolecular C–H⋯O hydrogen bonds and π-π stacking interactions, influencing solid-state packing .

- Applications: Explored in materials science for liquid crystals and nonlinear optical materials due to its planar aromatic system .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Steric Effects : The tert-butyl group in the target compound enhances stability but may hinder reactions requiring electrophilic attack at the ester carbonyl .

- Electronic Effects : Electron-withdrawing groups (e.g., formyl, sulfonyl) increase electrophilicity of the aromatic ring, directing subsequent substitution reactions .

Biological Activity

Tert-butyl 2-(4-formylphenoxy)acetate, with the chemical formula C13H16O4 and CAS number 276884-77-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in pharmacology.

Chemical Structure and Synthesis

This compound is characterized by a tert-butyl group attached to an acetate moiety and a phenoxy group substituted with a formyl group. The synthesis typically involves the reaction of tert-butyl acetate with 4-formylphenol under acidic conditions, leading to the formation of the desired ester. Various synthetic pathways have been explored to optimize yield and purity, including the use of different solvents and catalysts .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated that it has a minimum inhibitory concentration (MIC) against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The compound's efficacy was comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to Norfloxacin |

| Bacillus cereus | 16 | Comparable to standard treatments |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in cancer research. Studies indicate that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation .

Case Study: Breast Cancer Cell Lines

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent apoptosis, characterized by increased annexin V staining .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cellular damage.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins may play a role in promoting apoptosis in cancer cells.

- Inhibition of Key Enzymes : The compound might inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism .

Q & A

Q. What are the key steps and reagents for synthesizing tert-butyl 2-(4-formylphenoxy)acetate?

The synthesis typically involves nucleophilic substitution between para-hydroxybenzaldehyde and chloroacetic acid derivatives. For example:

- Step 1 : React para-hydroxybenzaldehyde with chloroacetic acid in ethanol using sodium bicarbonate as a base to form 2-(4-formylphenoxy)acetic acid .

- Step 2 : Protect the carboxylic acid group by esterification with tert-butanol under acidic conditions (e.g., H₂SO₄ or DCC/DMAP).

- Reagents : Sodium bicarbonate, chloroacetic acid, tert-butanol, and a dehydrating agent.

- Validation : Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity by HPLC (e.g., tR = 6.3 min, 99% at 254 nm) .

Q. How can the purity of this compound be optimized during synthesis?

- Flash Chromatography : Use a gradient of petroleum ether and ethyl acetate (e.g., 15% EtOAc with 1% acetic acid) to isolate the product .

- Recrystallization : Dissolve crude product in ethanol, cool to 0°C, and filter precipitated crystals .

- Analytical Methods : Confirm purity via HRMS (e.g., calculated m/z 326.1387 [M+H]<sup>+</sup>, observed 326.1373) and HPLC retention time matching .

Q. What spectroscopic techniques are critical for structural confirmation?

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1723 cm<sup>-1</sup> for the ester, aldehyde C=O at ~1675 cm<sup>-1</sup>) .

- NMR :

- <sup>1</sup>H NMR: Look for the tert-butyl singlet (δ ~1.4 ppm) and aldehyde proton (δ ~9.8 ppm).

- <sup>13</sup>C NMR: Confirm ester carbonyl (δ ~165 ppm) and aldehyde (δ ~190 ppm).

- HRMS : Match experimental and theoretical molecular ion peaks to validate molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized if intermediates are unstable?

- Low-Temperature Handling : Perform reactions under ice-cooling to prevent aldehyde oxidation or ester hydrolysis .

- Inert Atmosphere : Use nitrogen/argon to minimize degradation of sensitive intermediates (e.g., aldehyde groups).

- Rapid Workup : Avoid prolonged exposure to acidic/basic conditions; use extraction and drying agents (e.g., MgSO₄) for immediate isolation .

Q. How is this compound applied in synthesizing bioactive molecules like 1,2,4-oxadiazole antimicrobial agents?

- Step 1 : React This compound with hydroxylamine to form an amidoxime intermediate .

- Step 2 : Cyclize the amidoxime with a carboxylic acid derivative (e.g., 4-fluorophenylacetic acid) under microwave irradiation (100°C, 30 min) to form the 1,2,4-oxadiazole core .

- Biological Testing : Assess antimicrobial activity via MIC assays against E. coli or S. aureus, using ciprofloxacin as a positive control.

Q. How can structure-activity relationships (SAR) be studied for derivatives of this compound?

- Derivatization Strategies :

- Analytical Tools :

- X-ray Crystallography : Resolve crystal structures to correlate substituent geometry with activity.

- Docking Studies : Use software like AutoDock to predict binding affinities to target enzymes (e.g., bacterial topoisomerases) .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

Q. How should accidental spills or exposure be managed?

- Spill Protocol : Collect material using non-sparking tools, place in sealed containers, and dispose via hazardous waste channels .

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.